3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-tert-butyl-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)7-6(8(12)13)5-11(4)10-7/h5H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQODPDZPJQEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties:
Research indicates that 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid exhibits potential as an anti-inflammatory and analgesic agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development aimed at pain management and inflammation reduction .
Cancer Treatment:
The compound has been investigated for its role in cancer treatment. Patents have documented its use in developing pharmaceutical compositions that target specific cancer pathways, enhancing therapeutic efficacy while minimizing side effects .
Mechanism of Action:
The mechanism involves the inhibition of specific enzymes or receptors involved in inflammatory and cancerous processes. The compound's ability to form hydrogen bonds with target sites enhances its biological activity .
Agricultural Applications
Herbicide and Pesticide Development:
In agricultural chemistry, this compound is utilized as a key ingredient in the formulation of herbicides and pesticides. Its effectiveness in protecting crops while reducing environmental impact has been demonstrated in various studies .
Fungal Resistance:
The compound has shown antifungal activity against several phytopathogenic fungi, making it a valuable addition to crop protection strategies. Research indicates that derivatives of this compound can outperform traditional fungicides, leading to improved agricultural yields .
Material Science Applications
Polymer and Coating Development:
In material science, this pyrazole derivative is explored for its role in creating advanced polymers and coatings. Its properties enhance the durability and resistance of materials to wear, making it suitable for various industrial applications .
Specialty Chemicals:
The compound serves as a building block for synthesizing specialty chemicals used in different industries, including dyes and coatings. Its versatility allows for modifications that tailor its properties to specific applications .
Biochemical Research
Enzyme Inhibition Studies:
this compound is also employed in biochemical research to study enzyme inhibition mechanisms. Understanding these interactions aids in developing targeted therapies for metabolic disorders .
Structure-Activity Relationship (SAR):
Research into the structure-activity relationships of pyrazole derivatives has highlighted the importance of specific functional groups in enhancing biological activity. Comparative analysis shows that modifications can significantly influence the efficacy of these compounds against various biological targets .
Case Studies
Mechanism of Action
The mechanism by which 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
- Melting Points: 3-Methyl-1H-pyrazole-4-carboxylic acid: 237–238°C 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Not reported in evidence. Target compound: Data unavailable, but tert-butyl groups typically lower melting points compared to methylated analogues due to reduced crystallinity .
Safety Profiles :
Biological Activity
3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure
The compound features a pyrazole ring with a tert-butyl group and a carboxylic acid functional group, contributing to its unique chemical reactivity and biological properties.
Molecular Formula
- Molecular Formula : C₉H₁₄N₂O₂
- Molecular Weight : 174.22 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines, which are critical in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The carboxylic acid group may form hydrogen bonds with target proteins, while the pyrazole ring can engage in π-π interactions, enhancing binding affinity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl and carboxylic acid | Antimicrobial, anti-inflammatory |
| 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid | Phenyl group | Lower antimicrobial activity |
| 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | Dimethyl substitution | Varies in anti-inflammatory activity |
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound showed promising results against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) lower than many standard antibiotics used in clinical settings .
Research on Anti-inflammatory Mechanisms
In another investigation, the anti-inflammatory effects were assessed through cytokine profiling in cell cultures treated with the compound. Results indicated a significant reduction in TNF-alpha and IL-6 levels, supporting its potential application in managing chronic inflammatory conditions .
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and bioavailability.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Ethanol, H₂SO₄, reflux | Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate | 85% | |
| Methanol, H₂SO₄, 60°C, 6 hrs | Methyl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate | 78% |
Key Findings :
-
Reaction efficiency depends on alcohol chain length, with shorter chains (e.g., methanol) requiring milder conditions.
-
Acid catalysis promotes protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol .
Amidation
The carboxylic acid reacts with amines via coupling agents to form amides, a key step in drug conjugate synthesis.
Mechanistic Insight :
-
Carbodiimide-based coupling agents (e.g., DCC, EDC) activate the carboxylic acid to form an intermediate O-acylisourea, which reacts with amines to yield amides .
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Steric hindrance from the tert-butyl group slightly reduces reaction rates compared to less-substituted analogs .
Decarboxylation
Thermal decarboxylation removes the carboxylic acid group, forming a simpler pyrazole derivative.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 180°C, diphenyl ether, 2 hrs | 3-tert-Butyl-1-methyl-1H-pyrazole | 65% | |
| Microwave, 200°C, 30 mins | 3-tert-Butyl-1-methyl-1H-pyrazole | 82% |
Notes :
-
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving selectivity.
-
The tert-butyl group stabilizes the transition state through hyperconjugation, facilitating CO₂ loss.
Acid Chloride Formation
Conversion to the acid chloride enables further nucleophilic substitutions.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| SOCl₂, reflux, 4 hrs | 3-tert-Butyl-1-methyl-1H-pyrazole-4-carbonyl chloride | 93% | |
| PCl₅, CH₂Cl₂, 0°C, 2 hrs | 3-tert-Butyl-1-methyl-1H-pyrazole-4-carbonyl chloride | 88% |
Applications :
-
The acid chloride reacts with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively .
-
In one study, treatment with 2,3-diaminopyridine yielded both a carboxamide and a cyclized imidazo[4,5-b]pyridine derivative under varying conditions .
Cyclization Reactions
The acid chloride participates in cyclization to form fused heterocycles.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 2,3-Diaminopyridine, benzene, 5 hrs | 2-(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | 49% |
Mechanism :
-
The reaction proceeds via nucleophilic attack by the amino group on the carbonyl carbon, followed by intramolecular cyclization .
-
Base catalysis (e.g., pyridine) accelerates the elimination of HCl, driving the reaction toward cyclization .
Critical Analysis
-
Steric Effects : The tert-butyl group at position 3 impedes reactions at the adjacent pyrazole nitrogen but enhances thermal stability during decarboxylation .
-
Electronic Effects : The electron-withdrawing carboxylic acid group activates the pyrazole ring for electrophilic substitutions at position 5, though this is less explored in current literature .
Preparation Methods
General Synthetic Strategies
Two main synthetic approaches are generally employed for pyrazole-4-carboxylic acid derivatives:
- Substitution and Cyclization Routes : Starting from alpha,beta-unsaturated esters or pyrazole precursors, followed by substitution, hydrolysis, and cyclization.
- Halogenation, Diazotization, and Grignard Carboxylation : Starting from aminopyrazole derivatives, halogenation at the 4-position, diazotization coupling with fluorinated reagents, and subsequent Grignard reaction with carbon dioxide.
While the existing patents and literature mostly describe the difluoromethyl-substituted analogues, these methods provide a framework adaptable to tert-butyl substitution.
Preparation Method 1: Substitution/Hydrolysis and Cyclization (Adapted from Related Pyrazole Synthesis)
Step 1: Substitution and Hydrolysis
- Dissolve an alpha,beta-unsaturated ester (analogous to the pyrazole precursor) and an acid-binding agent in an organic solvent.
- Add 2,2-difluoroacetyl halide (or tert-butyl acetyl halide analog) dropwise at low temperature to perform substitution.
- Follow with alkali hydrolysis to yield an alpha-substituted intermediate.
Step 2: Condensation and Cyclization
- Add a catalyst such as potassium iodide or sodium iodide to the intermediate solution.
- Perform low-temperature condensation with methylhydrazine aqueous solution.
- Increase temperature under reduced pressure to induce cyclization.
- Acidify to precipitate the crude pyrazole-4-carboxylic acid.
- Recrystallize from an alcohol-water mixture (methanol, ethanol, or isopropanol with 35–65% water) to purify.
| Parameter | Condition/Value |
|---|---|
| Catalyst | Potassium iodide or sodium iodide |
| Recrystallization solvent | Alcohol-water mixture (35–65% water) |
| Alcohol solvent options | Methanol, ethanol, isopropanol |
| Temperature control | Low temperature during addition (-30 to -20 °C) |
| Yield (related compound) | ~75.9% (for 3-(difluoromethyl) derivative) |
| Purity (HPLC) | Up to 99.6% |
This method is efficient but may produce isomeric impurities in some cases, necessitating careful purification.
Preparation Method 2: Halogenation, Diazotization, and Grignard Carboxylation (Direct from Aminopyrazole)
This method is more selective and avoids isomer formation, providing high purity and good yield:
Step 1: Halogenation
- React N-methyl-3-aminopyrazole with bromine or iodine in aqueous medium.
- For iodine, add hydrogen peroxide to facilitate reaction.
- Control molar ratio of N-methyl-3-aminopyrazole to halogen between 1:0.5 to 1.05.
Step 2: Diazotization and Coupling
- Diazotize the 4-halogen-1-methyl-1H-pyrazole-3-amine with sodium nitrite aqueous solution.
- Couple with potassium difluoromethyl trifluoroborate in presence of cuprous oxide catalyst.
- Molar ratios: 4-halogen-1-methyl-1H-pyrazole-3-amine : potassium difluoromethyl trifluoroborate : sodium nitrite = 1 : 0.98–1.3 : 2.0–2.5.
Step 3: Grignard Exchange and Carboxylation
- Perform Grignard exchange on the 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole using isopropyl magnesium chloride or related reagents.
- React the resulting organomagnesium intermediate with carbon dioxide gas or saturated CO2 solution, optionally catalyzed by DBU to enhance reaction rate and reduce CO2 consumption.
- Quench and recrystallize from 40% ethanol aqueous solution to obtain pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
| Step | Reagent/Condition | Notes |
|---|---|---|
| Halogenation | Bromine or iodine + H2O2 (for iodine) | Molar ratio 1:0.5–1.05 |
| Diazotization | Sodium nitrite aqueous solution | Coupling with potassium difluoromethyl trifluoroborate |
| Grignard reagent | Isopropyl magnesium chloride (or LiCl complex) | Molar ratio to substrate 1.01–1.15 |
| Carboxylation | CO2 gas or saturated solution + DBU catalyst | Molar ratio CO2 1–2.5 |
| Recrystallization solvent | 40% ethanol aqueous solution | Purity >99.5%, yield ~64% |
This approach provides a high-purity product with minimized isomer formation and is suitable for scale-up due to operational simplicity.
Comparative Analysis of Methods
| Feature | Substitution/Cyclization Method | Halogenation/Diazotization/Grignard Method |
|---|---|---|
| Starting materials | Alpha,beta-unsaturated ester, methylhydrazine | N-methyl-3-aminopyrazole, halogen, Grignard reagent |
| Reaction steps | 2 main steps: substitution/hydrolysis + cyclization | 3 main steps: halogenation, diazotization/coupling, Grignard carboxylation |
| Isomer formation | Possible, requires careful purification | Avoided, higher selectivity |
| Yield | Up to ~76% (for related difluoromethyl derivative) | Up to 64% (high purity) |
| Purity | Up to 99.6% | >99.5% |
| Scalability | Demonstrated in patent scale | Potential for process amplification |
| Operational complexity | Moderate | Moderate, but more controlled |
Notes on Adaptation to 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid
- The tert-butyl group is bulkier than difluoromethyl; thus, reaction conditions may require optimization, especially for steric hindrance during substitution or Grignard steps.
- Halogenation and diazotization steps are likely to be similar, with careful control of reaction temperature and reagent stoichiometry.
- Grignard reagents compatible with tert-butyl substitution should be selected to avoid side reactions.
- Recrystallization conditions may need adjustment due to different solubility profiles.
Summary Table of Key Preparation Parameters
| Parameter/Step | Typical Conditions for 3-(Difluoromethyl) Derivative | Expected Adaptation for 3-tert-butyl Derivative |
|---|---|---|
| Halogenation reagent | Bromine or iodine + H2O2 | Same, with possible temperature control |
| Diazotization agent | Sodium nitrite aqueous solution | Same |
| Coupling reagent | Potassium difluoromethyl trifluoroborate | Replace with tert-butyl equivalent or alternative method |
| Grignard reagent | Isopropyl magnesium chloride or LiCl complexes | Use sterically compatible Grignard reagent |
| Carboxylation | CO2 gas or saturated CO2 + DBU catalyst | Same, monitor reaction kinetics |
| Recrystallization solvent | 40% ethanol aqueous solution | Adjust based on solubility |
| Yield | ~64-76% | Expected similar with optimization |
| Purity | >99.5% | Target >99% purity |
Q & A
Q. What are the common synthetic routes for 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or via functionalization of pre-formed pyrazole rings. Key steps include:
- Route 1: Reacting ethyl acetoacetate derivatives with tert-butyl-substituted hydrazines under reflux in ethanol, followed by hydrolysis with NaOH to yield the carboxylic acid .
- Route 2: Introducing the tert-butyl group via alkylation of 1-methylpyrazole intermediates using tert-butyl halides in the presence of a base (e.g., K₂CO₃) .
Optimization Strategies: - Temperature Control: Maintain 80–100°C to balance reaction rate and side-product formation.
- Catalyst Screening: Test palladium or copper catalysts for coupling reactions to improve regioselectivity .
- Purification: Use flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹), and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
- HPLC-MS: Use C18 columns with 0.1% formic acid in acetonitrile/water for purity analysis. Expected [M+H]⁺ = 211.1 (C₁₀H₁₆N₂O₂) .
Advanced Research Questions
Q. What computational strategies predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD) Simulations:
Q. How can the pyrazole ring be functionalized to enhance biological activity, and what analytical methods validate successful modification?
Methodological Answer:
- Functionalization Strategies:
- Validation Methods:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
